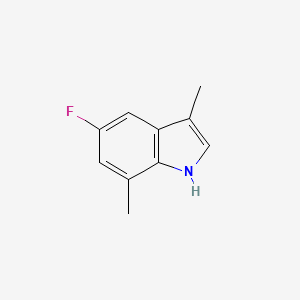![molecular formula C15H23N3O3 B1449124 tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate CAS No. 1246526-89-5](/img/structure/B1449124.png)
tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate
概要
説明
“tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate” is a chemical compound with the CAS Number: 186650-24-8 . It has a molecular weight of 320.39 . The IUPAC name for this compound is tert-butyl 4- {4- [ (Z)-amino (hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N4O3/c1-16 (2,3)23-15 (21)20-10-8-19 (9-11-20)13-6-4-12 (5-7-13)14 (17)18-22/h4-7,14H,8-11,17H2,1-3H3 . This code provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate” are not available in the search results, similar compounds have been studied. For example, tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .Physical And Chemical Properties Analysis
The compound has a melting point of 206-207 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Cephalosporins : tert-Butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate has been used in the synthesis of 3-trifluoromethylcephalosporins, demonstrating its utility in creating β-hydroxy-γ-halo-α-aminoester compounds, which are significant in cephalosporin synthesis (Watanabe et al., 1980).
Dihydroxylations of Allylic Amines : The compound has been instrumental in dihydroxylations of acyclic allylic amines, leading to the synthesis of complex amino acid derivatives, which are crucial for various chemical syntheses (Csatayová et al., 2011).
Interaction Studies
- Interactions with Pyrimidine Derivatives : Studies have explored its reaction with 4,6-dichloropyrimidine-5-carbaldehyde, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. These interactions open avenues for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Polymer Chemistry
- Development of Polyimides : The compound has been used in creating novel polyimides with low dielectric constants and high organosolubility. This research contributes significantly to the development of advanced materials in electronics and other fields (Chern et al., 2008), (Chern et al., 2009).
Novel Synthesis Processes
Synthesis of Jak3 Inhibitor Intermediates : It has been utilized in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of the novel protein tyrosine kinase Jak3 inhibitor, showcasing its role in pharmaceutical synthesis (Chen Xin-zhi, 2011).
Asymmetric Synthesis of Amino Acids : The compound plays a role in asymmetric synthesis, as seen in the creation of 3,6-dideoxy-3-amino-L-talose, demonstrating its importance in stereoselective synthesis methodologies (Davies et al., 1997).
Analytical Chemistry
- Formation of Blue Adducts for Analytical Applications : In analytical chemistry, its derivatives have been used to form blue adducts with 4-tert-butyl-1,2-benzoquinone, a method that can be applied in sensitive detection and spectrophotometric determination of quinones (Valgimigli et al., 2000).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYCLXQLGNZYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76685327 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

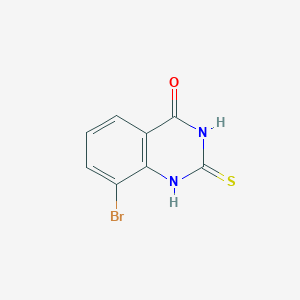


![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
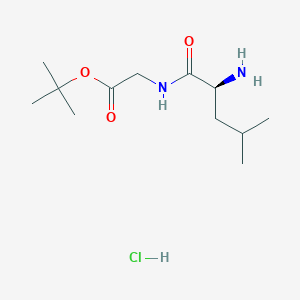
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)

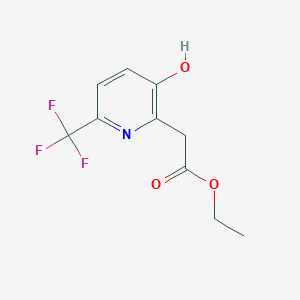
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

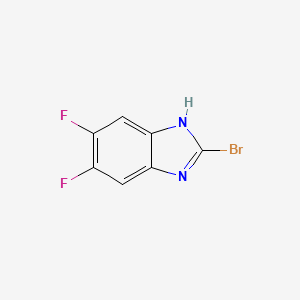

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)
